molecular formula C17H14N2O3 B8810196 N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE CAS No. 4905-17-3

N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B8810196
CAS No.: 4905-17-3
M. Wt: 294.30 g/mol
InChI Key: DQUAFDDMGWVZGQ-UHFFFAOYSA-N
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Description

N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is an organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phthalimide ring, and an acetamide group attached to the carbon atom of the phthalimide ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be achieved through several methods. One common method involves the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the preparation of N-benzylphthalimide, followed by its reaction with chloroacetyl chloride under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-2-(1,3-dioxoisoindol-2-yl)ethylamine.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This inhibition can result in increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of an acetamide group.

    N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide: Contains a methoxyethyl group attached to the nitrogen atom.

Uniqueness

N-BENZYL-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

4905-17-3

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-benzyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C17H14N2O3/c20-15(18-10-12-6-2-1-3-7-12)11-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)

InChI Key

DQUAFDDMGWVZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-phthaloylglycine (11.92 g, 58 mmol) in dichloromethane (200 mL) at room temperature, oxalyl chloride (7.5 mL, 87 mmol) was added. DMF (two drops) was then added. The resulting solution was concentrated after stirring four hours at room temperature. Dichloromethane (100 mL, dry) was then added to the residue. Benzylamine (9.5 mL, 87 mmol) was added slowly into the resulting solution. Triethylamine (12 mL, 87 mmol) was then added slowly into the solution. Dichloromethane (200 mL) and methanol (50 mL) were added 30 min after the completed addition of triethylamine. The resulting solution was extracted with 2 N HCl solution twice, 1N NaOH solution one time and 1N HCl one time, and then dried over MgSO4. The solution was filtered and concentrated to yield N-benzyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide as a white solid.
Quantity
11.92 g
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reactant
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7.5 mL
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reactant
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200 mL
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9.5 mL
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reactant
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0 (± 1) mol
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catalyst
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200 mL
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solvent
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50 mL
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solvent
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0 (± 1) mol
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solvent
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12 mL
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solvent
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